
2-((2-Methoxy-3,4-dimethylbenzyl)amino)acetic acid
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Overview
Description
2-((2-Methoxy-3,4-dimethylbenzyl)amino)acetic acid is an organic compound with the molecular formula C12H17NO3 It is characterized by the presence of a methoxy group, two methyl groups, and an amino group attached to a benzyl ring, which is further connected to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Methoxy-3,4-dimethylbenzyl)amino)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2-methoxy-3,4-dimethylbenzylamine and chloroacetic acid.
Reaction: The benzylamine is reacted with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an aqueous medium at a temperature range of 50-70°C.
Purification: The resulting product is purified using recrystallization or chromatography techniques to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and large-scale purification methods such as distillation or large-scale chromatography are employed.
Chemical Reactions Analysis
Types of Reactions
2-((2-Methoxy-3,4-dimethylbenzyl)amino)acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The benzyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products
Oxidation: Formation of 2-((2-Hydroxy-3,4-dimethylbenzyl)amino)acetic acid.
Reduction: Formation of 2-((2-Methoxy-3,4-dimethylbenzyl)amino)ethanol.
Substitution: Formation of various substituted benzyl derivatives depending on the substituent introduced.
Scientific Research Applications
2-((2-Methoxy-3,4-dimethylbenzyl)amino)acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-((2-Methoxy-3,4-dimethylbenzyl)amino)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and amino groups play a crucial role in binding to these targets, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-((2-Methoxybenzyl)amino)acetic acid: Lacks the additional methyl groups on the benzyl ring.
2-((3,4-Dimethylbenzyl)amino)acetic acid: Lacks the methoxy group on the benzyl ring.
2-((2-Hydroxy-3,4-dimethylbenzyl)amino)acetic acid: Contains a hydroxyl group instead of a methoxy group.
Uniqueness
2-((2-Methoxy-3,4-dimethylbenzyl)amino)acetic acid is unique due to the presence of both methoxy and dimethyl groups on the benzyl ring, which can influence its chemical reactivity and biological activity. This combination of functional groups can lead to distinct interactions with molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H17NO3 |
---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
2-[(2-methoxy-3,4-dimethylphenyl)methylamino]acetic acid |
InChI |
InChI=1S/C12H17NO3/c1-8-4-5-10(6-13-7-11(14)15)12(16-3)9(8)2/h4-5,13H,6-7H2,1-3H3,(H,14,15) |
InChI Key |
XQHYNPGFSLHRAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)CNCC(=O)O)OC)C |
Origin of Product |
United States |
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